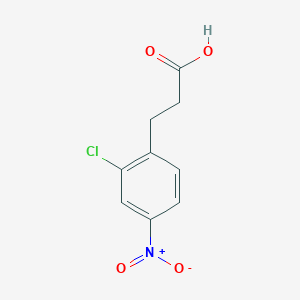

3-(2-Chloro-4-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

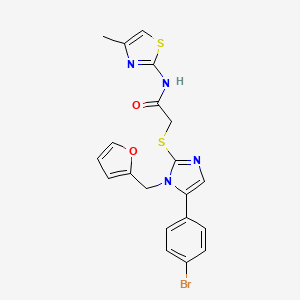

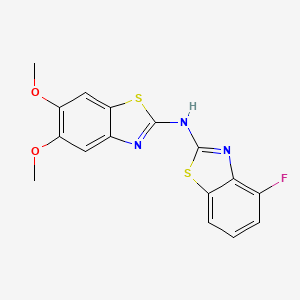

3-(2-Chloro-4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The InChI code for 3-(2-Chloro-4-nitrophenyl)propanoic acid is 1S/C9H8ClNO4/c10-8-5-7 (11 (14)15)3-1-6 (8)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-(2-Chloro-4-nitrophenyl)propanoic acid is a powder with a melting point of 112-115 degrees Celsius . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone using Saccharomyces cerevisiae reductase demonstrates the potential of 3-(2-Chloro-4-nitrophenyl)propanoic acid derivatives in producing chiral intermediates for antidepressant drugs. This process highlights the enzyme's high enantioselectivity and efficiency under optimal conditions, providing a pathway for synthesizing chiral alcohols with potential applications in pharmaceuticals (Choi et al., 2010).

Renewable Building Blocks for Materials Science

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows promise as a renewable building block for materials science. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates a sustainable approach to producing materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This research underscores the potential of using naturally occurring phenolic compounds in developing new materials (Trejo-Machin et al., 2017).

Molecular Electronics

Investigations into the first hyperpolarizabilities of conjugated organic compounds reveal the influence of 3-phenyl-5-isoxazolone or N,N'-diethylthiobarbituric acid acceptors on the electronic properties of materials. This research provides insights into designing chromophores for improved electrooptic modulators, suggesting the utility of nitrophenyl derivatives in developing telecommunications applications (Marder et al., 1994).

Anticancer Research

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, incorporating 2-chloro-3-(4-nitrophenyl)prop-2-enylidene, demonstrated significant antimitotic activity. This study highlights the potential of chloro-nitrophenyl derivatives in developing new anticancer agents, with specific compounds showing high levels of activity against various cancer cell lines, establishing a foundation for future chemotherapy drug development (Buzun et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-(2-chloro-4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXBIUIBRGCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2981581.png)

![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)

![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)

![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)

![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)